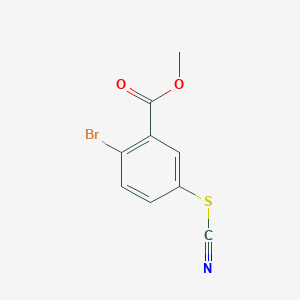
Methyl 2-bromo-5-thiocyanatobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-bromo-5-thiocyanatobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a bromine atom at the second position and a thiocyanate group at the fifth position on the benzene ring, with a methyl ester functional group
准备方法
Synthetic Routes and Reaction Conditions
Methyl 2-bromo-5-thiocyanatobenzoate can be synthesized through several synthetic routes. One common method involves the bromination of methyl 5-thiocyanatobenzoate. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Another method involves the thiocyanation of methyl 2-bromobenzoate. This reaction can be achieved using thiocyanate salts such as potassium thiocyanate or ammonium thiocyanate in the presence of a suitable oxidizing agent like hydrogen peroxide or iodine. The reaction is typically conducted in an organic solvent such as acetonitrile or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and thiocyanation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters. The choice of reagents and conditions is crucial to minimize by-products and ensure the scalability of the production process.
化学反应分析
Types of Reactions
Methyl 2-bromo-5-thiocyanatobenzoate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The thiocyanate group can be reduced to an amine or thiol group using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Oxidation: The thiocyanate group can be oxidized to a sulfonyl or sulfinyl group using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Reducing agents like lithium aluminum hydride in ether or hydrogen gas with a palladium catalyst.
Oxidation: Oxidizing agents like hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Major Products Formed
Nucleophilic substitution: Products such as methyl 2-azido-5-thiocyanatobenzoate, methyl 2-thiol-5-thiocyanatobenzoate, or methyl 2-methoxy-5-thiocyanatobenzoate.
Reduction: Products such as methyl 2-bromo-5-aminobenzoate or methyl 2-bromo-5-thiolbenzoate.
Oxidation: Products such as methyl 2-bromo-5-sulfonylbenzoate or methyl 2-bromo-5-sulfinylbenzoate.
科学研究应用
Methyl 2-bromo-5-thiocyanatobenzoate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting cancer and infectious diseases.
Material Science: It is used in the synthesis of functional materials, including polymers and dyes.
Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
作用机制
The mechanism of action of methyl 2-bromo-5-thiocyanatobenzoate depends on its specific application. In medicinal chemistry, the compound may act as an inhibitor of enzymes or receptors by binding to their active sites. The bromine and thiocyanate groups can interact with amino acid residues in the target protein, leading to inhibition of its activity. The exact molecular targets and pathways involved vary depending on the specific biological system being studied.
相似化合物的比较
Methyl 2-bromo-5-thiocyanatobenzoate can be compared with other similar compounds, such as:
Methyl 2-bromo-5-methoxybenzoate: Similar in structure but with a methoxy group instead of a thiocyanate group. It is used as a pharmaceutical intermediate.
Methyl 2-bromo-5-chlorobenzoate: Contains a chlorine atom instead of a thiocyanate group. It is also used as a pharmaceutical intermediate.
Methyl 2-bromo-5-nitrobenzoate: Contains a nitro group instead of a thiocyanate group. It is used in the synthesis of various organic compounds.
The uniqueness of this compound lies in its thiocyanate group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
属性
IUPAC Name |
methyl 2-bromo-5-thiocyanatobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2S/c1-13-9(12)7-4-6(14-5-11)2-3-8(7)10/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWNHXDQDGOIZDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)SC#N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
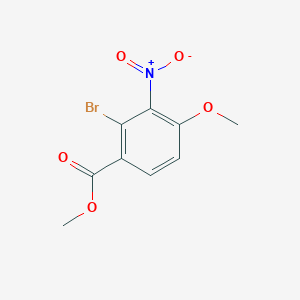
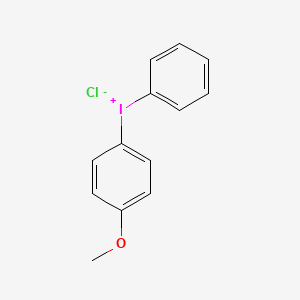
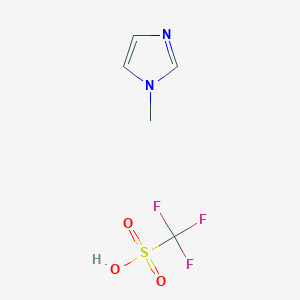
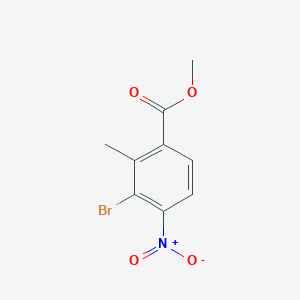
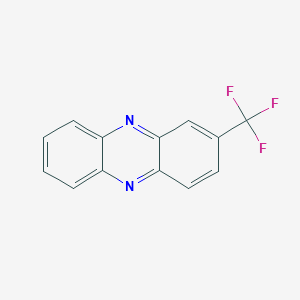
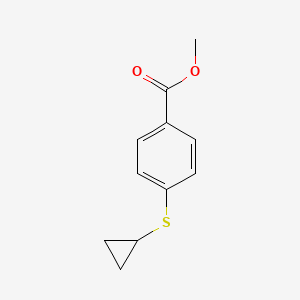

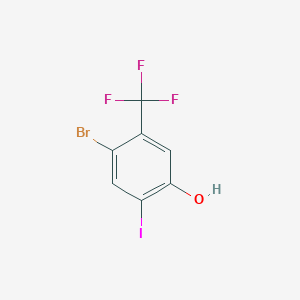
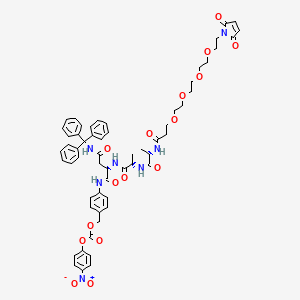
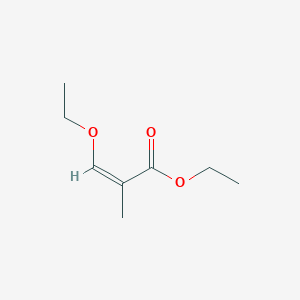
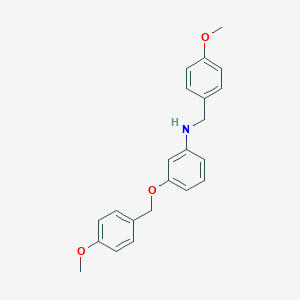
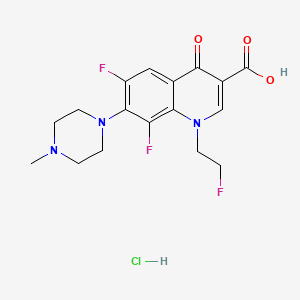
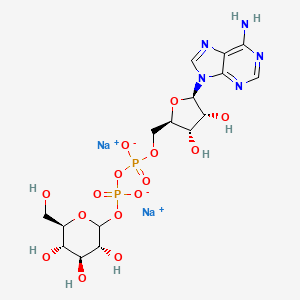
![acetic acid;(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2,5-diaminopentanoyl]amino]pentanoyl]amino]pentanoic acid](/img/structure/B8122912.png)
